molecular formula C34H50N2O15S B1233501 Morphine sulfate pentahydrate CAS No. 6211-15-0

Morphine sulfate pentahydrate

Cat. No.: B1233501
CAS No.: 6211-15-0
M. Wt: 758.8 g/mol
InChI Key: GRVOTVYEFDAHCL-RTSZDRIGSA-N
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Description

Morphine sulfate pentahydrate is a potent analgesic compound derived from the opium poppy. It is the main alkaloid of opium and was first isolated in 1805. This compound is widely used in medicine for its powerful pain-relieving properties, though its use is limited due to the potential for tolerance, withdrawal, and abuse .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morphine sulfate pentahydrate can be synthesized by reacting morphine base with sulfuric acid in the presence of water. The reaction typically involves dissolving morphine base in water, followed by the addition of sulfuric acid to form morphine sulfate. The solution is then allowed to crystallize, forming this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by extracting morphine from opium poppy plants. The extracted morphine is then purified and reacted with sulfuric acid to form morphine sulfate. The resulting solution is crystallized to obtain this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Morphine N-oxide, pseudomorphine.

    Reduction Products: Dihydromorphine, tetrahydromorphine.

    Substitution Products: Codeine, ethylmorphine.

Scientific Research Applications

Morphine sulfate pentahydrate has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of morphine and its derivatives.

    Biology: Studied for its effects on cellular and molecular processes, including its interaction with opioid receptors.

    Medicine: Extensively used in clinical research for pain management, studying its pharmacokinetics, pharmacodynamics, and potential side effects.

    Industry: Utilized in the development of new analgesic drugs and formulations

Mechanism of Action

Morphine sulfate pentahydrate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects. Upon binding, morphine activates these receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This results in reduced perception of pain and increased pain tolerance .

Comparison with Similar Compounds

Uniqueness of Morphine Sulfate Pentahydrate: this compound is unique due to its high potency and efficacy as an analgesic. It serves as the gold standard for pain relief and is often used as a benchmark for comparing the effectiveness of other analgesics. Its well-documented pharmacological profile and extensive clinical use make it a critical compound in pain management .

Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H19NO3.H2O4S.5H2O/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4;;;;;/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4);5*1H2/t2*10-,11+,13-,16-,17-;;;;;;/m00....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVOTVYEFDAHCL-RTSZDRIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N2O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-27-2 (Parent)
Record name Morphine sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048914
Record name Morphine sulfate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6211-15-0, 64-31-3
Record name Morphine sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morphine sulfate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORPHINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P646A2J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the critical material attributes of morphine sulfate pentahydrate that can impact the development of modified release tablets?

A1: The research paper [] highlights several critical material attributes of this compound that can influence the formulation of modified release tablets. These include:

  • Particle morphology: this compound exhibits prismatic to rhomboid crystal forms with a tendency to agglomerate [].
  • Particle size distribution: The active substance shows a wide particle size distribution and high polydispersity, indicated by high SPAN values [].
  • Flowability: this compound demonstrates poor flowability, which can pose challenges during pharmaceutical processing [].

Q2: How can Quality by Design (QbD) principles be applied to optimize the formulation of modified release morphine sulfate tablets?

A2: The research emphasizes the application of QbD principles for developing modified release morphine sulfate tablets []. This involves:

  • Defining a quality target product profile (QTPP): This involves establishing desired quality attributes of the final product, such as drug release profile and tablet characteristics [].
  • Identifying critical quality attributes (CQAs): Based on the QTPP and prior knowledge, key quality attributes like drug release rate and tablet hardness are defined [].
  • Determining critical material attributes (CMAs) and critical process parameters (CPPs): These are identified through risk assessment tools like Failure Mode Effects Analysis (FMEA) to understand their impact on CQAs [].
  • Designing experiments and establishing a design space: Systematic experimentation using design of experiments (DOE) helps define the acceptable ranges for CMAs and CPPs to consistently achieve the desired QTPP [].

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